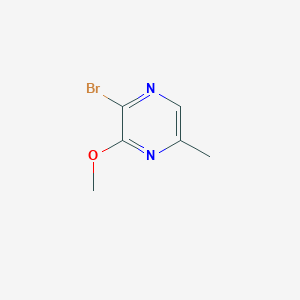

2-Bromo-3-methoxy-5-methylpyrazine

Description

Overview of Pyrazine (B50134) Scaffolds in Advanced Chemical Research

Pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in various fields of chemical research. tandfonline.com Their unique six-membered aromatic ring structure, containing two nitrogen atoms in a 1,4-para arrangement, imparts distinct electronic and chemical properties. nih.govfiveable.me This structural motif is a key component in numerous natural and synthetic compounds, making it a valuable scaffold in medicinal chemistry, materials science, and flavor chemistry. nih.govresearchgate.netresearchgate.net

In medicinal chemistry, the pyrazine ring is considered a "privileged" structure due to its prevalence in a wide array of biologically active molecules. nih.govmdpi.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comnih.govfiveable.me The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which facilitates strong binding interactions with biological targets. nih.gov Furthermore, the pyrazine core can be readily functionalized, allowing for the systematic modification of its physicochemical properties to optimize therapeutic efficacy. fiveable.me

The applications of pyrazine scaffolds extend beyond pharmaceuticals into the realm of materials science. Their inherent aromaticity and tunable electronic properties make them suitable components for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to introduce various substituents onto the pyrazine ring allows for the fine-tuning of their photophysical and electrochemical characteristics.

Moreover, substituted pyrazines are renowned for their significant contribution to the flavor and aroma of many food products. researchgate.net They are responsible for the characteristic roasty, nutty, and toasted notes in foods like coffee, cocoa, and baked goods. researchgate.net The study of these compounds is crucial for understanding and manipulating flavor profiles in the food industry.

Contextualization of 2-Bromo-3-methoxy-5-methylpyrazine within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the study of cyclic compounds containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within their ring structure. These compounds are ubiquitous in nature and are fundamental to the structure of many biologically important molecules, including DNA, RNA, and numerous vitamins and alkaloids.

Within this broad field, this compound emerges as a significant, multi-substituted pyrazine derivative. Its structure incorporates several key functional groups that contribute to its chemical reactivity and potential applications. The pyrazine core provides the fundamental heterocyclic framework. The bromo group at the 2-position is a versatile handle for further chemical transformations, such as cross-coupling reactions, which are powerful tools for constructing more complex molecules. The methoxy (B1213986) group at the 3-position and the methyl group at the 5-position modulate the electronic properties and steric environment of the pyrazine ring, influencing its reactivity and potential biological activity.

The synthesis and study of specifically substituted pyrazines like this compound are crucial for the development of new synthetic methodologies and the exploration of novel chemical space. acs.org The regioselective introduction of multiple, different substituents onto the pyrazine ring remains a challenge in synthetic organic chemistry. acs.org Therefore, the development of efficient synthetic routes to compounds like this compound is of significant academic interest.

This particular compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo, methoxy, and methyl groups allows for a wide range of subsequent chemical modifications, making it a versatile building block for the creation of diverse molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

2-bromo-3-methoxy-5-methylpyrazine |

InChI |

InChI=1S/C6H7BrN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 |

InChI Key |

OXNUWUJJCAWMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)Br |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 2 Bromo 3 Methoxy 5 Methylpyrazine

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C-2 position of 2-bromo-3-methoxy-5-methylpyrazine is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orguwindsor.ca For substrates like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C-2 position. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A range of halogenated aromatics and heteroaromatics bearing primary amine groups have been shown to be suitable substrates for Suzuki cross-coupling reactions with arylboronic acids under standard conditions, often without the need for protecting the amine group. nih.gov Efficient syntheses of various substituted pyridines and pyrazines have been achieved using this methodology. nih.govmdpi.com Microwave-assisted Suzuki-Miyaura reactions have also proven effective for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5-ones, demonstrating the broad applicability of this reaction. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-Aryl-3-methoxy-5-methylpyrazine | Moderate to Good |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good mdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic Acid | XPhosPdG2/XPhos | - | - | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good to Excellent rsc.org |

Negishi Coupling for C-C Bond Formation

The Negishi coupling provides another effective method for C-C bond formation by coupling organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its wide scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org While palladium catalysts generally offer higher yields and functional group tolerance, nickel catalysts are also employed. wikipedia.org

A modified Negishi cross-coupling strategy using tetrakis(triphenylphosphine)palladium(0) has been developed for the synthesis of substituted 2,2′-bipyridines from 2-bromo- or 2-chloropyridines. researchgate.netorganic-chemistry.org This method has proven effective for a diverse range of mono- and disubstituted bipyridines with good to excellent yields. organic-chemistry.org Bromo-substituted pyridines typically react efficiently at room temperature, while the less reactive chloro-substituted counterparts may require heating. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| This compound | Organozinc Reagent | Pd(PPh₃)₄ or Ni catalyst | Room Temperature or Heat | 2-Substituted-3-methoxy-5-methylpyrazine | Varies |

| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | - | 2,2'-Bipyridine | 81% researchgate.net |

| 2-Chloropyridine | Organozinc Pyridyl Reagent | Pd(PPh₃)₄ | Heat | Substituted 2,2'-Bipyridine | 50-98% organic-chemistry.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Negishi couplings, other palladium-catalyzed reactions are crucial for modifying compounds like this compound. Highly selective C(sp²)-C(sp²) cross-coupling of dihalogenated hydrocarbons with arylboronic acids has been achieved using Pd(OAc)₂ and PCy₃·HBF₄ as the catalytic system. nih.gov This demonstrates the potential for selective reactions on molecules with multiple halogen sites.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a valuable alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. nih.gov These reactions are advantageous due to the lower cost and toxicity of copper catalysts. nih.gov Copper(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl has been successfully employed for the synthesis of polysubstituted carbazoles. nih.gov Similarly, Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents provides a route to functionalized piperidines and pyrrolidines. nih.gov The mechanism often involves the formation of a copper-acetylide intermediate followed by coupling with the organozinc reagent. nih.gov

In the context of pyrazine (B50134) chemistry, copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands have been shown to form coordination polymers through halogen and hydrogen bonding. mdpi.com This indicates the potential for copper to mediate reactions involving halogenated pyrazines.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product |

| This compound | Amine/Other Nucleophile | Cu(I) salt | Diamine or other | C-N or other C-heteroatom coupled product |

| 2,2′-dibromo-1,1′-biphenyl | Primary Amine | CuI | DMEDA | Polysubstituted carbazole (B46965) nih.gov |

| 1-Bromoalkyne | N-Heterocyclic Organozinc Reagent | Cu(I) salt | - | Functionalized N-heterocycle nih.gov |

Nucleophilic Aromatic Substitution on the Pyrazine Ring System

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent, makes it susceptible to nucleophilic aromatic substitution (SNA r). chemistrysteps.commasterorganicchemistry.com

Displacement of the Bromine Substituent

The bromine atom on this compound can be displaced by a variety of strong nucleophiles. The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the bromide ion restores the aromaticity of the pyrazine ring.

The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order often being F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex. chemistrysteps.comlibretexts.org In the case of this compound, the pyrazine nitrogens and the methoxy (B1213986) group influence the regioselectivity and rate of nucleophilic attack. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromine atom. chemistrysteps.com

Reactions Involving the Methoxy Group

The methoxy group at the C3 position of the pyrazine ring is an electron-donating group that influences the ring's aromaticity and reactivity. While generally stable, this ether linkage can be cleaved under specific conditions to yield the corresponding pyrazinone.

O-Demethylation: The most common reaction involving the methoxy group is its cleavage to form a hydroxyl group. This transformation is typically achieved using strong Lewis acids or Brønsted acids. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and is a primary choice for this conversion. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

| Reaction | Reagent | Product | Notes |

| O-Demethylation | Boron tribromide (BBr₃) | 2-bromo-5-methylpyrazin-3(4H)-one | Highly efficient, often used in dichloromethane (B109758) at low temperatures. chem-station.com |

| O-Demethylation | Hydrobromic acid (HBr, 47%) | 2-bromo-5-methylpyrazin-3(4H)-one | Requires high temperatures; acetic acid can be used as a co-solvent. chem-station.com |

Derivatization of the Methyl Group

The methyl group at the C5 position is activated by the adjacent pyrazine ring, making it susceptible to a variety of transformations, including oxidation, halogenation, and condensation reactions.

The C5-methyl group can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of converting the methyl group directly to a carboxylic acid. sci-hub.se The reaction is typically performed in an aqueous solution under neutral or alkaline conditions. The resulting 2-bromo-3-methoxypyrazine-5-carboxylic acid is a key intermediate for the synthesis of amides and esters.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 2-bromo-3-methoxypyrazine-5-carbaldehyde, is more challenging but can be achieved using milder reagents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. researchgate.net This reaction, often carried out in a solvent like dioxane with heating, can provide the desired aldehyde, which is a valuable precursor for condensation and addition reactions.

| Starting Material | Oxidizing Agent | Primary Product | Typical Conditions |

| This compound | Potassium Permanganate (KMnO₄) | 2-Bromo-3-methoxypyrazine-5-carboxylic acid | Aqueous solution, heat |

| This compound | Selenium Dioxide (SeO₂) | 2-Bromo-3-methoxypyrazine-5-carbaldehyde | Dioxane, reflux researchgate.net |

The methyl group on the pyrazine ring is analogous to a benzylic position and can undergo free-radical halogenation.

Wohl-Ziegler Bromination: The most effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or UV light. masterorganicchemistry.comorganic-chemistry.org This reaction allows for the selective bromination of the methyl group to yield 2-bromo-5-(bromomethyl)-3-methoxypyrazine, while avoiding electrophilic aromatic substitution on the pyrazine ring itself. The low concentration of Br₂ generated in situ minimizes competing reactions. masterorganicchemistry.comyoutube.com The resulting bromomethyl derivative is a highly reactive intermediate, ideal for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

The protons of the C5-methyl group are sufficiently acidic to be removed by a strong base, generating a carbanion. This nucleophile can then participate in condensation reactions with electrophiles, most notably aldehydes and ketones.

For instance, upon treatment with a base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA), this compound can react with aromatic aldehydes (e.g., benzaldehyde) in a Claisen-Schmidt type condensation. rsc.org This reaction leads to the formation of a styryl-pyrazine derivative, 2-bromo-3-methoxy-5-(2-phenylvinyl)pyrazine, extending the conjugation of the system. These reactions are common for methyl groups on heteroaromatic rings and provide a powerful tool for carbon-carbon bond formation. thegoodscentscompany.com

Pyrazine Ring Modifications and Rearrangements

The pyrazine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These modifications often involve transforming one of the existing substituents into a group capable of participating in an intramolecular cyclization or by reacting with a bifunctional reagent in an intermolecular cyclocondensation.

A prominent example is the synthesis of imidazo[1,2-a]pyrazines, a class of compounds with significant interest in medicinal chemistry. ucl.ac.ukrsc.org A plausible route starting from this compound would first involve the nucleophilic substitution of the bromide with an amino group (e.g., using ammonia (B1221849) or a protected amine source) to yield 3-methoxy-5-methylpyrazin-2-amine. This aminopyrazine can then undergo condensation with an α-haloketone or a related electrophile. The initial reaction forms an N-alkylated intermediate, which subsequently undergoes intramolecular cyclization via attack of the second pyrazine ring nitrogen onto the carbonyl group, followed by dehydration to afford the aromatic imidazo[1,2-a]pyrazine (B1224502) ring system. ucl.ac.uknih.gov

Similarly, the synthesis of pyrazolo[1,5-a]pyrazines and related fused systems can be envisioned. These syntheses often rely on the condensation of a substituted pyrazine with a reagent that can form the second heterocyclic ring. nih.govnih.gov

Chemo- and Regioselectivity in Reactions of Polyfunctionalized Pyrazines

The presence of three distinct functional groups on the pyrazine ring raises important questions of chemo- and regioselectivity. The outcome of a given reaction is dictated by the interplay of electronic and steric effects of the bromo, methoxy, and methyl substituents.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C2-bromo position is the most likely site of reaction. nih.govresearchgate.net The C-Br bond is inherently more reactive in oxidative addition to palladium than a C-O or C-H bond. However, the regioselectivity between different C-halogen bonds on a pyrazine ring can be subtle. The C2 position is electronically activated due to its position alpha to a ring nitrogen. The electron-donating methoxy group at C3 and the methyl group at C5 further modulate the electronic density of the ring, but the primary site for cross-coupling remains the carbon bearing the halogen. nih.gov In systems with multiple, identical halogens, selectivity is governed by a fine balance of steric hindrance, electronic activation from other substituents, and the specific ligand-catalyst system employed. nih.govacs.org

During nucleophilic aromatic substitution (SₙAr), the electron-deficient nature of the pyrazine ring facilitates the displacement of the bromide. The methoxy group, being an electron-donating group, would typically deactivate the ring towards SₙAr. However, its activating effect is less pronounced than the deactivating effect is for electron-withdrawing groups. The bromide at C2 is activated by both adjacent nitrogen atoms, making it the most probable leaving group in an SₙAr reaction.

When considering reactions at the side chains, the selectivity is more straightforward. Radical conditions (NBS/AIBN) will selectively target the activated C5-methyl group for halogenation. organic-chemistry.org Strong oxidation will also target the methyl group. Base-mediated condensation reactions will occur specifically at the methyl group due to the acidity of its protons. Cleavage of the methoxy group requires specific, strongly acidic conditions that are unlikely to affect the other functional groups under typical protocols. chem-station.com This predictable selectivity allows for a stepwise and controlled functionalization of the polyfunctionalized pyrazine core.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 2-Bromo-3-methoxy-5-methylpyrazine, we would anticipate distinct signals corresponding to the aromatic proton and the protons of the methyl and methoxy (B1213986) groups. The pyrazine (B50134) ring contains a single proton at the 6-position. Its chemical shift would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the methoxy group. This proton would likely appear as a singlet in the aromatic region, estimated to be in the range of 7.5-8.0 ppm.

The protons of the methyl group at the 5-position (5-CH₃) would give rise to a singlet, typically in the upfield region of the aromatic spectrum, likely around 2.4-2.6 ppm. The methoxy group protons (3-OCH₃) would also appear as a singlet, with a chemical shift expected in the range of 3.9-4.1 ppm, characteristic of methoxy groups attached to an aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.5 - 8.0 | s (singlet) | N/A |

| 5-CH₃ | 2.4 - 2.6 | s (singlet) | N/A |

| 3-OCH₃ | 3.9 - 4.1 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The carbon atoms of the pyrazine ring (C-2, C-3, C-5, and C-6) would resonate in the downfield region, typically between 120 and 160 ppm. The carbon atom bearing the bromine (C-2) would be significantly shielded due to the heavy atom effect, while the carbon attached to the methoxy group (C-3) would be deshielded. The methyl and methoxy carbons would appear at higher fields.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 145 |

| C-3 | 150 - 160 |

| C-5 | 145 - 155 |

| C-6 | 130 - 140 |

| 5-CH₃ | 20 - 25 |

| 3-OCH₃ | 50 - 55 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this particular molecule as there are no vicinal or geminal protons to show correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. We would expect to see correlations between the H-6 signal and the C-6 signal, the 5-CH₃ proton signal and the 5-CH₃ carbon signal, and the 3-OCH₃ proton signal with the 3-OCH₃ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY experiment could show a correlation between the 3-OCH₃ protons and the H-6 proton, confirming their spatial relationship on the pyrazine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy or methyl group, loss of a bromine radical (•Br), and cleavage of the ether bond.

ESI-MS is a softer ionization technique that typically produces the protonated molecule [M+H]⁺. This would be particularly useful for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₆H₇BrN₂O.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent functional groups.

Without experimental data, a predictive analysis would anticipate the following spectral regions of interest:

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrazine ring would typically appear in the region of 3100-3000 cm⁻¹. The methyl group (CH₃) would exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O and C-Br Vibrations: The C-O stretching vibration of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 1: Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N/C=C Ring Stretch | 1600 - 1400 |

| C-O Stretch | 1250 - 1000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional structural information.

Key expected features in a hypothetical Raman spectrum would include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrazine ring would be expected to produce a strong and characteristic Raman signal.

Substituent-Ring Vibrations: Vibrations associated with the bromo, methoxy, and methyl substituents relative to the pyrazine ring would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λmax) are indicative of the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum would be expected to show absorptions arising from:

π → π* Transitions: These transitions, involving the π-electron system of the pyrazine ring, are typically observed at shorter wavelengths (higher energy).

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The positions and intensities of these absorptions would be influenced by the electronic effects of the bromo, methoxy, and methyl substituents on the pyrazine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A successful crystallographic analysis would yield a complete structural model, including:

The planarity of the pyrazine ring.

The precise bond lengths of C-Br, C-O, C-N, and C-C bonds.

The bond angles within the pyrazine ring and involving the substituents.

The packing of the molecules in the crystal lattice and any significant intermolecular forces, such as halogen bonding or π-π stacking.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to approximate solutions to the Schrödinger equation for a given molecule. These methods can elucidate a molecule's fundamental properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to determine its energy and other properties. DFT studies are instrumental in optimizing the molecular geometry of a compound, predicting bond lengths, bond angles, and dihedral angles. For 2-Bromo-3-methoxy-5-methylpyrazine, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield a detailed three-dimensional structure. nih.govresearchgate.net These calculations would reveal the spatial arrangement of the pyrazine (B50134) ring and its substituents: the bromine atom, the methoxy (B1213986) group, and the methyl group.

Due to the lack of specific published data for this exact molecule, a representative data table of calculated geometric parameters cannot be provided. However, such a table would typically include the following:

| Parameter | Value (Å or °) |

| C-Br bond length | |

| C-O (methoxy) bond length | |

| O-CH₃ (methoxy) bond length | |

| C-C (ring) bond lengths | |

| C-N (ring) bond lengths | |

| C-C-N bond angles | |

| Br-C-C bond angle | |

| C-O-C bond angle |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.org

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. An analysis of the HOMO for this compound would reveal the regions of the molecule with the highest electron density and thus the most likely sites for electrophilic attack. The energy of the HOMO is related to the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Conversely, the LUMO is the lowest energy orbital that is empty of electrons and signifies the molecule's ability to accept electrons, acting as an electrophile. The distribution of the LUMO across this compound would indicate the most probable sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule.

A hypothetical data table for the FMO analysis would look as follows:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, highlighting them as potential sites for electrophilic interaction. The areas around the hydrogen atoms and the bromine atom might exhibit a more positive potential.

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly with the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involving heterocyclic compounds like pyrazine derivatives. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related halogenated and substituted pyrazines.

Theoretical investigations into the reactivity of halogenated nitrogen-containing heterocycles often focus on nucleophilic substitution reactions, where the halogen atom is displaced by a nucleophile. For a compound like this compound, a key reaction would be the nucleophilic aromatic substitution (SNAr) of the bromine atom. Computational models can predict the activation energy barriers and the stability of intermediates for different proposed pathways, such as the Meisenheimer complex formation. The electron-withdrawing nature of the pyrazine ring, further influenced by the methoxy and methyl substituents, can be computationally modeled to understand its effect on the reaction rate and regioselectivity.

Furthermore, computational studies can explore other potential reaction pathways, such as those involving metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or radical mechanisms. For instance, the SRN1 (substitution nucleophilic radical chain) mechanism has been investigated for halogenated pyrimidines, pyridazines, and pyrazines. acs.org DFT calculations can help determine the feasibility of such radical-based pathways by calculating the energies of the radical intermediates and transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful methods for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. By comparing the computationally predicted NMR spectra with experimental data, a high level of confidence in the structural assignment can be achieved. For example, theoretical calculations can help to unambiguously assign the signals of the different protons and carbons in the pyrazine ring and its substituents.

Similarly, the vibrational frequencies and intensities of the IR spectrum of this compound can be computed. These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR spectra. This comparison aids in the assignment of the observed absorption bands to specific vibrational modes of the molecule, such as the C-H stretching of the methyl group, the C-O stretching of the methoxy group, the C-Br stretching, and the various vibrations of the pyrazine ring. Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation used in many calculations, can be systematically corrected using scaling factors.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for a related substituted pyrazine, illustrating the typical accuracy of such methods.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| 1H NMR (ppm) | 8.15 (s, 1H) | 8.20 |

| 13C NMR (ppm) | 155.2 (C-O) | 156.0 |

| IR (cm-1) | 2980 (C-H stretch) | 2985 |

Conformational Analysis and Tautomerism Studies

The conformational flexibility of this compound is primarily associated with the orientation of the methoxy and methyl groups relative to the pyrazine ring. Computational methods are exceptionally well-suited to explore the potential energy surface of the molecule and identify its stable conformers.

For the methoxy group, rotation around the C-O bond can lead to different conformers. Computational analysis can determine the rotational barrier and the relative energies of the planar (syn or anti) and non-planar conformations. The preferred orientation will be a balance between steric interactions with the adjacent bromo and methyl groups and electronic effects, such as the delocalization of the oxygen lone pair into the pyrazine ring's π-system. Studies on other methoxy-substituted heterocycles have shown that planar conformations are often favored. researchgate.net

While the methyl group itself does not have different conformers in the same way as the methoxy group, its rotation can be modeled to understand any steric hindrance it might impose on neighboring groups.

The following table summarizes the key computational chemistry investigations for this compound.

| Investigation | Computational Method | Key Findings |

| Reaction Mechanism | DFT (B3LYP, M06-2X) | Prediction of activation barriers for SNAr, exploration of radical and metal-catalyzed pathways. |

| Spectroscopic Properties | GIAO-DFT | Prediction of 1H and 13C NMR chemical shifts and IR vibrational frequencies. |

| Conformational Analysis | Potential Energy Surface Scan | Identification of stable conformers related to methoxy group orientation and rotational barriers. |

| Tautomerism | Relative Energy Calculations | Assessment of the stability of potential tautomeric forms. |

2 Bromo 3 Methoxy 5 Methylpyrazine As a Versatile Synthetic Intermediate

Precursor for Advanced Pyrazine-Based Scaffolds

The core utility of 2-bromo-3-methoxy-5-methylpyrazine lies in its capacity to serve as a foundational element for the synthesis of more elaborate pyrazine-containing molecules. The bromine atom at the 2-position is the most probable site for initial synthetic modifications, primarily through cross-coupling reactions.

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. It is anticipated that this compound would be a viable substrate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters would introduce a wide range of aryl, heteroaryl, or alkyl substituents at the 2-position.

Stille Coupling: The use of organostannanes would provide another avenue for the introduction of diverse organic moieties.

Heck Coupling: Alkenes could be coupled to the pyrazine (B50134) ring, yielding styryl-type derivatives.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the 2-position.

These transformations would lead to a diverse library of 2-substituted-3-methoxy-5-methylpyrazines, which are advanced pyrazine-based scaffolds for further chemical exploration.

Building Block for Bridged and Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a promising candidate for the construction of more complex, multi-cyclic heterocyclic systems. The development of fused and bridged pyrazine derivatives is of significant interest in medicinal chemistry for exploring new regions of chemical space.

While specific examples involving this compound are not readily found in the literature, one can hypothesize its use in intramolecular cyclization reactions. For instance, after a cross-coupling reaction to introduce a side chain with a suitable functional group at the 2-position, a subsequent intramolecular reaction could lead to the formation of a new ring fused to the pyrazine core. The methoxy (B1213986) and methyl groups could also potentially be chemically modified to participate in such cyclization strategies, although this would likely require more forcing reaction conditions.

Development of New Synthetic Methodologies Utilizing its Reactivity

The unique electronic properties of the pyrazine ring, influenced by the interplay of the bromo, methoxy, and methyl substituents, could make this compound a valuable substrate for the development of novel synthetic methodologies. The reactivity of the C-Br bond is a key feature, and its behavior in various catalytic cycles could be the subject of methodological studies.

Research in this area might focus on:

Selective Cross-Coupling: Investigating conditions that allow for the selective coupling at the C-Br bond in the presence of other potentially reactive sites.

Direct C-H Functionalization: Exploring the possibility of activating and functionalizing the C-H bond at the 6-position, which would offer an alternative route to disubstituted pyrazines.

Novel Rearrangement Reactions: Subjecting the molecule to various reaction conditions to explore the potential for novel skeletal rearrangements, leading to new heterocyclic scaffolds.

The development of such methodologies would expand the toolkit available to synthetic chemists for the construction of complex nitrogen-containing heterocycles.

Contribution to the Library of Organohalogen Reagents in Academic Synthesis

Organohalogen compounds are indispensable reagents in academic and industrial synthesis, serving as key precursors for a vast number of chemical transformations. Substituted bromopyrazines, in particular, are valuable building blocks. This compound represents a specific and potentially useful entry in the library of available organohalogen reagents.

Its trifunctional nature offers several advantages:

Orthogonal Reactivity: The bromo, methoxy, and methyl groups offer the potential for selective, stepwise modifications, allowing for the controlled and systematic construction of target molecules.

Structural Diversity: Its use as a starting material can lead to a wide array of pyrazine derivatives with distinct substitution patterns, contributing to the diversity of small molecule libraries used in drug discovery and other research areas.

Scaffold for Fragment-Based Drug Design: The this compound core could serve as a valuable fragment in fragment-based drug discovery, with the bromine atom providing a handle for linking to other fragments or for elaborating the core structure.

While the full synthetic potential of this compound is yet to be extensively explored and documented, its structure suggests a high degree of versatility as a synthetic intermediate. Further research into its reactivity and applications will undoubtedly solidify its position as a valuable tool for the synthesis of advanced pyrazine-based scaffolds, complex heterocyclic systems, and for the development of new synthetic methodologies.

Future Research Trajectories and Unexplored Frontiers

Novel Catalytic Approaches for Derivatization

The bromo-substituent at the C2 position of 2-Bromo-3-methoxy-5-methylpyrazine is a prime target for derivatization through transition metal-catalyzed cross-coupling reactions. This functional handle allows for the introduction of a wide array of new substituents, paving the way for the synthesis of novel pyrazine (B50134) derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of halogenated pyrazines. rsc.org The Suzuki coupling, which pairs the bromopyrazine with various boronic acids or their esters, is a powerful tool for forming new carbon-carbon bonds. For instance, studies on 2,5-dibromo-3,6-dimethylpyrazine (B3046257) have shown successful coupling with arylboronic acids using a Pd(PPh₃)₄ catalyst, yielding arylated pyrazines. rsc.org Similarly, the reaction of chloropyrazines with organotrifluoroborates has been shown to be highly efficient, suggesting a promising avenue for this compound as well. rsc.org The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (pyrazine nitrogens) groups can influence the reactivity, and systematic studies are needed to optimize conditions for this specific substrate. rsc.org

The Stille cross-coupling, which utilizes organostannanes, offers another pathway for derivatization. Double Stille couplings on dichloropyrazines have been successfully performed, indicating the feasibility of applying this method to introduce complex moieties onto the pyrazine core. rsc.org Beyond C-C bond formation, palladium-catalyzed methods like the Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles, creating amino-pyrazine derivatives.

Future research will likely focus on developing more efficient, selective, and robust catalytic systems. This includes the exploration of catalysts based on earth-abundant metals, the use of specialized ligands to control regioselectivity and improve yields, and the adaptation of these coupling strategies for a broader range of functional groups.

| Catalytic System | Reaction Type | Potential Application for this compound | Key Features |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | Introduction of aryl, heteroaryl, or vinyl groups at the C2 position. | Well-established, tolerant of various functional groups. rsc.org |

| Palladium Catalysts | Stille Coupling | Formation of C-C bonds with organostannane reagents. | Can be used for complex fragment coupling. rsc.org |

| Palladium / Ligands | Buchwald-Hartwig | Amination at the C2 position to form N-aryl or N-alkyl derivatives. | Important for synthesizing compounds with biological relevance. |

| Palladium Catalysts | Negishi Coupling | Coupling with organozinc reagents for C-C bond formation. organic-chemistry.org | Offers mild reaction conditions and high functional group tolerance. organic-chemistry.org |

Investigation of Unconventional Reaction Pathways

Beyond traditional cross-coupling, future research should investigate unconventional reaction pathways to synthesize and modify the this compound core. These methods could provide access to unique substitution patterns and novel molecular architectures that are difficult to achieve through standard techniques.

One area of exploration involves novel cyclization strategies to construct the substituted pyrazine ring itself. Syntheses starting from acyclic precursors, such as N-allyl malonamides which can be converted to geminal diazides and then cyclized, offer a route to densely functionalized pyrazines. rsc.orgrsc.org Adapting such a strategy could provide an alternative, and potentially more modular, route to the target compound and its analogues. The classical condensation of 1,2-diamines with 1,2-dicarbonyl compounds, while common, often suffers from poor regioselectivity with unsymmetrical precursors, highlighting the need for more controlled cyclization methods. rsc.org

Another avenue is the direct functionalization of C-H bonds on the pyrazine ring, although this is challenging due to the electron-deficient nature of the heterocycle. However, advancements in C-H activation catalysis could open up possibilities for direct arylation or alkylation without relying on the pre-installed bromo handle.

Furthermore, reactions that proceed through unusual intermediates could be explored. For example, the Chichibabin reaction, which involves the amination of nitrogen heterocycles using sodium amide, could potentially be applied, although the existing substituents would heavily influence its feasibility and regiochemistry. youtube.com Investigations into electrocyclization reactions or domino reactions that form multiple bonds in a single operation could also lead to efficient and novel syntheses of complex pyrazine derivatives. nih.gov

| Unconventional Pathway | Description | Potential Outcome for Pyrazine Synthesis | Reference Concept |

| Cyclization of Acyclic Precursors | Building the pyrazine ring from open-chain molecules like diazido malonamides. | Access to highly substituted pyrazines with controlled regiochemistry. | rsc.orgrsc.org |

| Domino Reactions | Multi-step reactions where subsequent steps occur without isolating intermediates. | Efficient construction of complex fused heterocyclic systems. | nih.gov |

| Vilsmeier-Haack Reaction | Formylation of electron-rich compounds, potentially applicable to activated pyrazine precursors. | Introduction of formyl groups for further derivatization. | nih.gov |

| Photochemical Reactions | Using light to induce reactions, such as rearrangements or cycloadditions. | Access to unique isomers and strained ring systems. |

Application of Machine Learning in Predicting Reactivity and Synthesis Outcomes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis, and its application to pyrazine chemistry holds immense promise. innospk.com ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations, thereby accelerating the discovery and optimization of synthetic routes. researchgate.net

For a molecule like this compound, ML could be used to predict its reactivity in various cross-coupling reactions. By analyzing features of the reactants, catalysts, and conditions, a model could forecast the yield of a Suzuki or Stille coupling with a novel partner, saving significant experimental time and resources. innospk.com These models go beyond simple predictions and can help identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Furthermore, ML is being developed for retrosynthesis, where an algorithm proposes a synthetic pathway for a target molecule. Such a tool could suggest novel and efficient ways to synthesize this compound or its derivatives. The development of ML models relies on robust molecular representations (descriptors) and access to large, high-quality datasets of reaction outcomes. researchgate.net As more experimental data becomes available, the predictive power and reliability of these models will continue to improve, guiding chemists in their exploration of chemical space. researchgate.net

| Machine Learning Application | Objective | Predicted Parameters for this compound | Key Benefit |

| Reaction Yield Prediction | To forecast the efficiency of a chemical reaction. | Percentage yield for a specific cross-coupling or derivatization reaction. | Reduces the number of experiments needed for optimization. innospk.com |

| Reactivity Prediction | To assess whether a combination of reagents will react. | Probability of a successful reaction between the pyrazine and a new reagent. | Navigates chemical reaction space more efficiently. |

| Retrosynthesis Planning | To propose a step-by-step synthetic route to a target molecule. | Potential precursor molecules and reaction steps for synthesis. | Accelerates the design of novel synthetic pathways. |

| Catalyst/Condition Optimization | To identify the best set of conditions for a desired outcome. | Optimal temperature, solvent, base, and ligand for a catalytic reaction. | Improves efficiency and reduces waste. |

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound and its derivatives will undoubtedly focus on creating more environmentally benign and sustainable synthetic protocols.

A key area of development is the reduction or elimination of hazardous organic solvents. This can be achieved by performing reactions in greener alternatives like water or bio-based solvents, or by developing solvent-free reaction conditions. rsc.org For instance, catalyst- and solvent-free methods for synthesizing fused 4H-pyran derivatives under thermal conditions have been reported, showcasing a potential direction for heterocyclic synthesis. nih.gov

| Sustainable Approach | Description | Advantage | Reference Principle |

| Green Solvents | Utilizing water, ethanol, or other environmentally friendly solvents. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). | rsc.org |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without a catalyst, often under thermal conditions. | Eliminates the need for expensive and potentially toxic metal catalysts. | nih.gov |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without purification of intermediates. | Increases efficiency, reduces solvent use, and minimizes waste. | rsc.org |

| High Atom Economy | Maximizing the incorporation of atoms from the reactants into the desired product. | Fundamentally reduces the amount of waste generated per unit of product. | nih.gov |

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-methoxy-5-methylpyrazine?

The compound is typically synthesized via bromination of a pyrazine precursor followed by functionalization. For example, bromination of 5-methylpyrazine-2-carboxylic acid derivatives, followed by esterification or amination, can yield the target compound . Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd/C for hydrogenation) significantly influence yield and purity. Purification often involves column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are used to confirm its structure?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., methoxy and methyl groups). For instance, downfield shifts in H-NMR (~13.85 ppm for -SH groups) and elemental analysis validate functional groups . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further corroborate molecular weight and bond vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency?

Bromination efficiency depends on solvent choice (e.g., DMF or acetic acid), stoichiometry of brominating agents (e.g., NBS or Br), and temperature. For example, controlled addition of bromine at 0–5°C minimizes side reactions like over-bromination . Catalytic Lewis acids (e.g., AlCl) can enhance regioselectivity . Kinetic studies via TLC or in-situ IR monitoring help identify optimal reaction windows .

Q. How to address low yields in cross-coupling reactions involving this compound?

Low yields in Suzuki or Buchwald-Hartwig couplings may stem from steric hindrance from the methoxy group or poor solubility. Using bulky ligands (e.g., XPhos) or polar aprotic solvents (e.g., DMSO) can improve catalyst turnover . Pre-complexation of the bromine atom with transition metals (e.g., Pd) may also enhance reactivity .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions often arise from assay variability (e.g., bacterial strains, cell lines) or impurities. Reproducing assays under standardized conditions (e.g., CLSI guidelines) and verifying compound purity via HPLC (>95%) are essential . Structure-activity relationship (SAR) studies can isolate the contributions of substituents like the bromine atom .

Q. What strategies are used to design coordination complexes with this compound as a ligand?

The pyrazine ring’s nitrogen atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Cu, Pt). Solvent-free synthesis or using templating agents (e.g., MOF precursors) can enhance crystallinity . X-ray diffraction and DFT calculations help predict binding modes and electronic effects .

Methodological Challenges

Q. How to troubleshoot discrepancies in NMR data during characterization?

Signal splitting or unexpected shifts may indicate residual solvents, tautomerism, or paramagnetic impurities. Deuterated solvent purity checks and variable-temperature NMR can identify dynamic processes . Comparative analysis with analogous compounds (e.g., 3-Bromo-5-methoxypyridine derivatives) clarifies substituent effects .

Q. What computational methods are suitable for predicting reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution, guiding functionalization at specific positions . Molecular docking studies predict bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors) .

Application-Oriented Questions

Q. How to design experiments evaluating its potential in metal-organic frameworks (MOFs)?

Focus on its chelating ability with lanthanides or transition metals. Solvothermal synthesis in DMF/water mixtures (120–150°C) promotes framework assembly . BET surface area analysis and gas adsorption tests (e.g., CO capture) quantify porosity .

Q. What in vitro models are appropriate for assessing its anticancer activity?

Use cell lines with high metabolic activity (e.g., MCF-7 for breast cancer) and measure IC values via MTT assays. Compare with positive controls (e.g., cisplatin) and validate mechanisms via flow cytometry (apoptosis) or Western blot (p53 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.